molecular formula C15H22N2O5S B7055652 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one

2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one

Cat. No.: B7055652
M. Wt: 342.4 g/mol
InChI Key: ZSFBXMJVBDUBMG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a piperazine ring, a sulfonyl group, and a hydroxypropanone moiety, making it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

2-hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-12(18)15(19)16-6-8-17(9-7-16)23(20,21)14-5-3-4-13(10-14)11-22-2/h3-5,10,12,18H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFBXMJVBDUBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is added via a nucleophilic substitution reaction using methoxymethyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 2-hydroxypropanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the ketone to an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The piperazine ring is a common motif in pharmaceuticals, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors in the body, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    1-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-2-one: Similar structure but without the sulfonyl group, leading to different chemical properties and applications.

Uniqueness

The presence of both the sulfonyl and methoxymethyl groups in 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one makes it unique. These groups provide distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview should provide a comprehensive understanding of 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one, its synthesis, reactions, applications, and comparisons with similar compounds

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